molecular formula C7H6BrNO3 B1281288 4-bromo-N,2-dihydroxybenzamide CAS No. 61799-79-9

4-bromo-N,2-dihydroxybenzamide

Cat. No.: B1281288
CAS No.: 61799-79-9
M. Wt: 232.03 g/mol
InChI Key: PODSXAMKHIADTI-UHFFFAOYSA-N
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Description

4-bromo-N,2-dihydroxybenzamide is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol It is a brominated derivative of benzamide, characterized by the presence of both hydroxyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,2-dihydroxybenzamide typically involves the bromination of 2-hydroxybenzamide. One common method includes the reaction of 2-hydroxybenzamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity. The process may also include purification steps such as recrystallization to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,2-dihydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N,2-dihydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N,2-dihydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N,2-dihydroxybenzamide: Similar structure but with a chlorine atom instead of bromine.

    4-fluoro-N,2-dihydroxybenzamide: Contains a fluorine atom in place of bromine.

    4-iodo-N,2-dihydroxybenzamide: Features an iodine atom instead of bromine.

Uniqueness

4-bromo-N,2-dihydroxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior .

Biological Activity

4-Bromo-N,2-dihydroxybenzamide (CAS No. 61799-79-9) is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and two hydroxyl groups attached to a benzamide backbone. This structure is significant as it influences the compound's reactivity and biological activity. The compound has garnered attention in various fields of research, particularly for its potential therapeutic applications.

  • Molecular Formula : C7_7H6_6BrNO3_3
  • Molecular Weight : 232.03 g/mol
  • Structure : The presence of the bromine atom enhances the compound's polarizability and reactivity compared to similar compounds with chlorine or fluorine substituents.

Synthesis

The synthesis of this compound typically involves the bromination of 2-hydroxybenzamide. A common method includes reacting 2-hydroxybenzamide with bromine in acetic acid under controlled temperature conditions to ensure selective bromination at the 4-position.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antibiotic agent. For instance, a study reported minimum inhibitory concentrations (MIC) for related compounds against Bacillus subtilis and other pathogens, indicating that derivatives of this compound may also possess similar activities .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets, such as enzymes involved in DNA replication, has been proposed as a mechanism for its anticancer effects .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can reduce inflammation in animal models. For example, it was tested in carrageenan-induced paw edema models, where it showed significant inhibition of edema compared to control groups. The percentage inhibition was calculated using the formula:

 Inhibition=(VcVt)Vc×100\text{ Inhibition}=\frac{(V_c-V_t)}{V_c}\times 100

where VcV_c is the edema volume in the control group and VtV_t is the volume in the treated group .

The biological activity of this compound is largely attributed to its ability to interact with biological targets, inhibiting specific enzymes or receptors involved in critical cellular pathways. This compound may affect processes such as protein synthesis and inflammatory responses by modulating enzyme activity .

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundSignificantModerateSignificant
4-Chloro-N,2-dihydroxybenzamideModerateLowModerate
4-Fluoro-N,2-dihydroxybenzamideLowLowLow

The table indicates that while all compounds show some level of biological activity, this compound stands out due to its significant effects across multiple domains .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Antimicrobial Efficacy : A study reported that derivatives of this compound were effective against resistant strains of bacteria, suggesting its utility in developing new antibiotics in response to rising antibiotic resistance .
  • Cancer Research : Another research initiative explored the use of this compound as a lead molecule for developing anticancer therapies targeting specific pathways involved in tumor growth .
  • Inflammation Models : In animal models simulating inflammatory conditions, treatment with this compound resulted in reduced swelling and pain responses compared to controls .

Properties

IUPAC Name

4-bromo-N,2-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODSXAMKHIADTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495710
Record name 4-Bromo-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61799-79-9
Record name 4-Bromo-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 4-bromo-2-hydroxybenzoate (Intermediate 22) (0.7 g) in dioxan (5 ml) was added dropwise to a solution of hydroxylamine hydrochloride (0.32 g) and sodium hydroxide (0.42 g) in water (10 ml) then stirred at room temp. for 18 h. The dioxan was removed under vacuum and the residue was stirred with 2N hydrochloric acid to give a precipitate which was collected by filtration, washed with water and dried to give the title compound as an off-white solid (0.63 g).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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